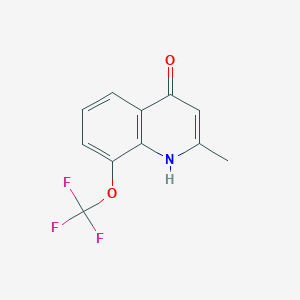![molecular formula C5H8N6 B6269356 5-[(1R)-1-azidoethyl]-1-methyl-1H-1,2,3-triazole CAS No. 1909286-88-9](/img/new.no-structure.jpg)
5-[(1R)-1-azidoethyl]-1-methyl-1H-1,2,3-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(1R)-1-azidoethyl]-1-methyl-1H-1,2,3-triazole is a chemical compound with the molecular formula C5H8N6 and a molecular weight of 152.2 g/mol. This compound is used in various scientific experiments due to its unique biochemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1R)-1-azidoethyl]-1-methyl-1H-1,2,3-triazole typically involves the reaction of 1-methyl-1H-1,2,3-triazole with an azidoethylating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions often include the use of a solvent such as dichloromethane or acetonitrile, and the reaction temperature is maintained at a low level to ensure the stability of the azido group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance the efficiency and yield of the reaction. The use of automated systems to control the reaction parameters, such as temperature, pressure, and flow rate, ensures consistent product quality and minimizes the risk of hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
5-[(1R)-1-azidoethyl]-1-methyl-1H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds under specific conditions.
Reduction: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Common nucleophiles include amines, alcohols, and thiols.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Amine derivatives of this compound.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
5-[(1R)-1-azidoethyl]-1-methyl-1H-1,2,3-triazole is used in a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in biochemical assays to study enzyme activity and protein interactions.
Medicine: It is investigated for its potential use in drug development, particularly in the design of antiviral and anticancer agents.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[(1R)-1-azidoethyl]-1-methyl-1H-1,2,3-triazole involves its interaction with specific molecular targets. The azido group can undergo click chemistry reactions, forming stable triazole rings that can interact with biological molecules. This interaction can modulate the activity of enzymes and proteins, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-1,2,3-triazole: Lacks the azidoethyl group, resulting in different reactivity and applications.
5-azido-1-methyl-1H-1,2,3-triazole: Similar structure but without the chiral center, affecting its biochemical properties.
1-ethyl-1H-1,2,3-triazole: Different alkyl group, leading to variations in chemical behavior.
Uniqueness
5-[(1R)-1-azidoethyl]-1-methyl-1H-1,2,3-triazole is unique due to the presence of both the azido group and the chiral center, which confer distinct reactivity and potential for stereospecific interactions in biochemical applications.
Properties
CAS No. |
1909286-88-9 |
|---|---|
Molecular Formula |
C5H8N6 |
Molecular Weight |
152.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



